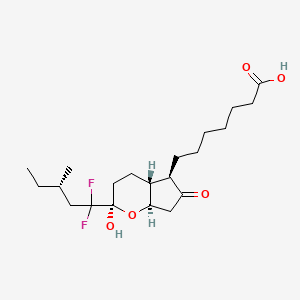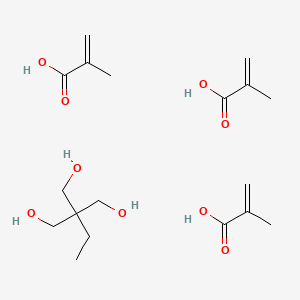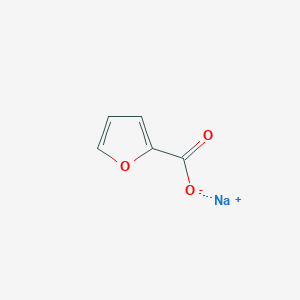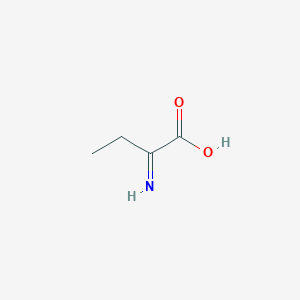
Cobiprostone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobiprostone is a synthetic derivative of prostaglandin E1, developed by Sucampo Pharmaceuticals. It is primarily known for its role as a chloride channel activator, specifically targeting chloride channel protein 2 (CLCN2). This compound has been investigated for its potential therapeutic applications in treating conditions such as non-erosive reflux disease (NERD) and oral mucositis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobiprostone involves several steps, starting from prostaglandin E1The reaction conditions typically involve the use of fluorinating agents and epoxidation reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cobiprostone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: Halogenation and other substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a model compound for studying chloride channel activation and its effects on cellular processes.
Biology: Investigated for its role in modulating ion transport and epithelial barrier function.
Medicine: Explored for treating conditions such as non-erosive reflux disease (NERD), oral mucositis, and cystic fibrosis.
Industry: Potential applications in developing new therapeutic agents and drug delivery systems .
Mechanism of Action
Cobiprostone exerts its effects by specifically activating chloride channel protein 2 (CLCN2). This activation enhances chloride ion secretion, which in turn promotes the secretion of water and other ions, leading to improved mucosal barrier function and reduced inflammation. The molecular targets include the chloride channels located on the epithelial cells of the gastrointestinal tract .
Comparison with Similar Compounds
Cobiprostone is similar to other prostaglandin derivatives such as lubiprostone. it is unique in its specific activation of chloride channel protein 2 (CLCN2), which distinguishes it from other compounds that may target different ion channels or receptors. Similar compounds include:
Lubiprostone: Another prostaglandin E1 derivative used for treating constipation and irritable bowel syndrome.
Misoprostol: A prostaglandin E1 analog used for preventing gastric ulcers.
Alprostadil: A prostaglandin E1 analog used for treating erectile dysfunction and maintaining ductus arteriosus in newborns
This compound’s unique mechanism of action and specific target make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
333963-42-1 |
|---|---|
Molecular Formula |
C21H34F2O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
7-[(2R,4aR,5R,7aR)-2-[(3S)-1,1-difluoro-3-methylpentyl]-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |
InChI |
InChI=1S/C21H34F2O5/c1-3-14(2)13-20(22,23)21(27)11-10-16-15(17(24)12-18(16)28-21)8-6-4-5-7-9-19(25)26/h14-16,18,27H,3-13H2,1-2H3,(H,25,26)/t14-,15+,16+,18+,21+/m0/s1 |
InChI Key |
SDDSJMXGJNWMJY-BRHAQHMBSA-N |
SMILES |
CCC(C)CC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Isomeric SMILES |
CC[C@H](C)CC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F |
Canonical SMILES |
CCC(C)CC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Key on ui other cas no. |
333963-42-1 |
Synonyms |
cobiprostone SPI-8811 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B1258370.png)


![(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258376.png)



![[4,12-Diacetyloxy-9-hydroxy-15-[2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B1258382.png)
![1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine](/img/structure/B1258383.png)
![2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1258385.png)


